2,4-dichlorobenzenesulfonic Acid

Descripción general

Descripción

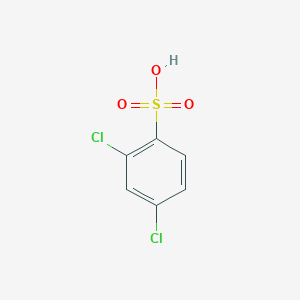

2,4-Dichlorobenzenesulfonic acid is an organic compound with the molecular formula C6H4Cl2O3S. It is a derivative of benzenesulfonic acid where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzenesulfonic acid can be synthesized through the sulfonation of meta-dichlorobenzene. The reaction involves treating meta-dichlorobenzene with sulfuric acid, which introduces the sulfonic acid group into the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Sulfonation and Isolation

The compound is synthesized via sulfonation of meta-dichlorobenzene using concentrated sulfuric acid or oleum. Key steps include:

-

Reaction Conditions : 35–100°C with controlled stoichiometry to favor sulfonation of meta-dichlorobenzene over para-isomers .

-

Isolation : The product is separated from unreacted dichlorobenzenes by aqueous extraction (pH >7), leveraging the water solubility of its sodium salt . Residual para-dichlorobenzene is removed via cryocrystallization at -20°C .

Hydroxylation via Alkaline Fusion

The sodium salt undergoes hydrolysis under high-temperature alkaline conditions:

-

Reagents : Excess NaOH (10% above stoichiometric) in aqueous solution .

-

Conditions : 180–200°C in a copper-lined autoclave to minimize side reactions .

-

Product : Sodium 2,4-dihydroxybenzenesulfonate, formed via nucleophilic displacement of chlorine by hydroxide .

| Reaction Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 180–200°C | <150°C: Slow reaction; >250°C: Degradation |

| NaOH Excess | 4.4 moles per mole | Lower: Incomplete conversion |

| Reaction Time | 2–4 hours | Prolonged: Risk of autoclave corrosion |

Acid Hydrolysis to Resorcinol

The dihydroxybenzenesulfonate is acidified and hydrolyzed:

-

Mechanism : Acid-catalyzed cleavage of the sulfonic acid group yields resorcinol (C₆H₄(OH)₂) and sulfuric acid .

Yield Optimization :

Degradation and Side Reactions

At elevated temperatures (>250°C), competing pathways reduce yield:

-

Chloride Elimination : Formation of polychlorinated biphenyls (PCBs) .

-

Oxidative Degradation : Sulfonic acid group oxidation to sulfones or sulfoxides .

| Degradation Pathway | Products | Mitigation Strategy |

|---|---|---|

| Thermal Decomposition | Chlorinated biphenyls | Maintain T <200°C |

| Acid Autoclave Corrosion | Metal sulfates | Use alloy-lined reactors |

Substitution Reactions

The chlorine substituents participate in nucleophilic aromatic substitution :

Aplicaciones Científicas De Investigación

Intermediate for Resorcinol Production

One of the primary applications of 2,4-dichlorobenzenesulfonic acid is in the synthesis of resorcinol, a compound widely used in the production of dyes, plastics, and pharmaceuticals. The process involves the following steps:

- Sulfonation : DCBSA is produced by sulfonating meta-dichlorobenzene using reagents like sulfur trioxide or oleum. This reaction selectively yields DCBSA while minimizing isomer formation .

- Conversion to Salt : The DCBSA is then converted to a water-soluble salt (e.g., sodium 2,4-dichlorobenzenesulfonate) by reacting it with an alkali metal hydroxide .

- Hydrolysis : The salt undergoes hydrolysis at elevated temperatures (100°C to 300°C) to yield resorcinol .

This method not only provides a high yield of resorcinol but also simplifies the industrial preparation process, reducing equipment corrosion and labor costs associated with traditional methods.

Synthesis of Other Compounds

DCBSA serves as a precursor for various other chemical compounds. For instance, it can be used in the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, which is an important intermediate in pharmaceutical manufacturing. This compound is utilized in the production of diuretics such as furosemide . The synthesis typically involves reacting DCBSA with chlorsulfonic acid followed by ammonia separation and acidification to obtain the desired product.

Dye Manufacturing

DCBSA is utilized in the dye industry as an intermediate for synthesizing various azo dyes. Its sulfonic acid group enhances water solubility, which is crucial for dye application processes. The compound's chlorinated structure contributes to the stability and color properties of the resulting dyes.

Surfactants and Detergents

Due to its sulfonic acid functionality, DCBSA can be employed in the formulation of surfactants and detergents. These compounds benefit from enhanced solubility and surface activity, making them effective in cleaning products.

Case Study: Resorcinol Production Optimization

A study focused on optimizing the production of resorcinol from DCBSA highlighted several key parameters that affect yield:

- Reaction Temperature : Maintaining a temperature range between 180°C and 200°C was found to maximize yields while minimizing secondary reactions that could degrade product quality.

- Alkali Metal Selection : Sodium hydroxide was identified as the preferred alkali due to its effectiveness in forming soluble salts without introducing impurities .

The findings from this research underscore the importance of process conditions in enhancing product yields and reducing costs.

Mecanismo De Acción

The mechanism by which 2,4-dichlorobenzenesulfonic acid exerts its effects is primarily through its sulfonic acid group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or acting as a precursor in chemical synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Dichlorobenzenesulfonic acid

- 2,6-Dichlorobenzenesulfonic acid

- 4-Chlorobenzenesulfonic acid

Uniqueness

2,4-Dichlorobenzenesulfonic acid is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs .

Actividad Biológica

2,4-Dichlorobenzenesulfonic acid (DCBSA) is a synthetic compound that has garnered attention due to its diverse applications in chemical synthesis, environmental studies, and potential biological effects. This article provides a comprehensive overview of the biological activity of DCBSA, focusing on its biochemical interactions, toxicological implications, and relevant case studies.

This compound is characterized by its structure, which includes two chlorine atoms and a sulfonic acid group attached to a benzene ring. This configuration contributes to its solubility in both water and organic solvents, facilitating interactions with various biological targets.

DCBSA's mechanism of action involves several pathways:

- Enzyme Interaction : DCBSA has been studied for its effects on enzyme activity and signal transduction pathways. It can inhibit or activate specific enzymes, leading to alterations in metabolic processes.

- Cellular Impact : Similar compounds have demonstrated the ability to affect microbial communities and disrupt cellular functions through interference with metabolic pathways.

- Toxicological Profiles : Studies indicate that DCBSA may exhibit toxic effects on various organisms, influencing growth and reproduction through biochemical disruption.

Biological Activity Overview

The biological activity of DCBSA can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Alters enzyme function, affecting metabolic pathways. |

| Cellular Toxicity | Exhibits toxic effects on microbial and eukaryotic cells. |

| Signal Transduction | Impacts cellular signaling mechanisms. |

Case Studies

-

Toxicity in Aquatic Organisms

- A study investigated the impact of DCBSA on aquatic life, revealing significant toxicity levels in fish and invertebrates. The compound disrupted normal physiological functions, leading to decreased survival rates.

-

Enzyme Activity Assays

- Research involving enzyme assays demonstrated that DCBSA could inhibit specific enzymes critical for cellular metabolism. For instance, it was shown to affect the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes.

- Microbial Community Alterations

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of DCBSA:

- Pharmacokinetics : DCBSA is readily absorbed in biological systems due to its solubility properties. Its distribution can vary based on environmental factors and biological matrices.

- Degradation Pathways : Similar compounds are known to degrade through bacterial pathways involving α-ketoglutarate-dependent dioxygenase, suggesting potential biodegradation routes for DCBSA.

Propiedades

IUPAC Name |

2,4-dichlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLCLCNSGDHVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562100 | |

| Record name | 2,4-Dichlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-62-1 | |

| Record name | 2,4-Dichlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.